6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one
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Overview
Description
6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiols. The key steps in the synthesis may involve:
Condensation Reactions: Initial condensation of substituted anilines with aldehydes to form Schiff bases.
Cyclization: Cyclization of Schiff bases with thiols to form the pyrimidine ring.
Functional Group Modifications: Introduction of amino and other functional groups through various organic reactions such as nucleophilic substitution and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: A compound with a similar structural motif, known for its biological activities.
Thiazoles: Compounds with diverse biological activities, often used in medicinal chemistry.
Uniqueness
6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C21H21N3O4S/c1-13-5-4-6-15(9-13)24-19(22)11-20(26)23-21(24)29-12-16(25)14-7-8-17(27-2)18(10-14)28-3/h4-11H,12,22H2,1-3H3 |
InChI Key |
AVDIZZWRYGZJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)C3=CC(=C(C=C3)OC)OC)N |
Origin of Product |
United States |
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